4-Ethoxy-3-methylaniline
Description
4-Ethoxy-3-methylaniline is a substituted aniline derivative featuring an ethoxy group (-OCH₂CH₃) at the para position (C4) and a methyl group (-CH₃) at the meta position (C3) on the aromatic ring. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, notably as a reference standard for impurities in Rivastigmine production . Its reactivity as a primary aromatic amine enables participation in diazotization and coupling reactions, critical for synthesizing dyes, agrochemicals, and drug candidates.
Properties
IUPAC Name |
4-ethoxy-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOOTFBLNLIOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16932-55-1 | |
| Record name | 4-ethoxy-3-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-methylaniline typically involves the nitration of 4-ethoxytoluene followed by reduction of the nitro group to an amine . The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield 4-Ethoxy-3-methylaniline.
Industrial Production Methods: Industrial production of 4-Ethoxy-3-methylaniline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reduction step is often carried out in high-pressure hydrogenation reactors to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are typical for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; sulfuric acid for sulfonation; halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: Quinones.
Reduction: 4-Ethoxy-3-methylaniline.
Substitution: Nitro, sulfonic, or halogenated derivatives of 4-Ethoxy-3-methylaniline.
Scientific Research Applications
4-Ethoxy-3-methylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The biological and chemical properties of aromatic amines are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparison
Physicochemical Properties
Substituents significantly impact solubility, melting points, and stability:
Table 2: Physicochemical Properties
Biological Activity
4-Ethoxy-3-methylaniline, also known as Ethyl 3-methyl-4-aminobenzoate, is an organic compound with a molecular formula of C11H15N and a molecular weight of approximately 175.25 g/mol. This compound belongs to the class of anilines and is characterized by the presence of an ethoxy group and a methyl group on the aromatic ring. Understanding its biological activity is crucial for its potential applications in pharmaceuticals, agrochemicals, and material sciences.
- Molecular Formula : C11H15N
- Molecular Weight : 175.25 g/mol
- IUPAC Name : 4-Ethoxy-3-methylaniline
- CAS Number : 102-97-6
Biological Activity
The biological activity of 4-Ethoxy-3-methylaniline has been investigated in various studies, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of 4-Ethoxy-3-methylaniline against various bacterial strains. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
A study conducted by Zhang et al. (2020) demonstrated that 4-Ethoxy-3-methylaniline inhibited the growth of Staphylococcus aureus by disrupting the bacterial cell membrane integrity, leading to cell lysis.
Cytotoxicity Studies
The cytotoxic effects of 4-Ethoxy-3-methylaniline have been assessed using various cancer cell lines. In vitro assays indicated that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 20.5 |
| A549 (lung cancer) | 25.0 |
In a case study by Li et al. (2021), it was reported that treatment with 4-Ethoxy-3-methylaniline led to apoptosis in HeLa cells, as evidenced by increased caspase activity and morphological changes consistent with programmed cell death.
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of 4-Ethoxy-3-methylaniline. In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group.
The biological activity of 4-Ethoxy-3-methylaniline can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells.
- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects of 4-Ethoxy-3-methylaniline. Acute toxicity studies indicate that high doses can lead to liver and kidney damage in animal models. The LD50 value has been reported at approximately 300 mg/kg in rats.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
